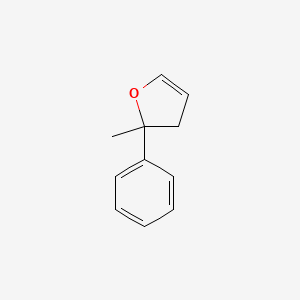

2-Methyl-2-phenyl-2,3-dihydrofuran

CAS No.: 82194-25-0

Cat. No.: VC17306070

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82194-25-0 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 2-methyl-2-phenyl-3H-furan |

| Standard InChI | InChI=1S/C11H12O/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-7,9H,8H2,1H3 |

| Standard InChI Key | JNRCVKXSTBPHIX-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC=CO1)C2=CC=CC=C2 |

Introduction

Structural and Chemical Identity of 2-Methyl-2-phenyl-2,3-dihydrofuran

2-Methyl-2-phenyl-2,3-dihydrofuran (C₁₁H₁₂O) is a bicyclic ether characterized by a partially hydrogenated furan ring. The 2,3-dihydrofuran moiety retains one double bond between C4 and C5, while the C2 position bears both methyl and phenyl substituents. This configuration imposes significant steric hindrance, influencing reactivity and stereochemical outcomes in synthetic pathways . The phenyl group contributes aromatic stability, whereas the methyl group enhances electron-donating effects, moderating the ring’s electrophilicity.

Synthetic Strategies for 2-Methyl-2-phenyl-2,3-dihydrofuran

Radical Cyclization Mediated by Manganese(III) Acetate

Manganese(III) acetate [Mn(OAc)₃] serves as a one-electron oxidant in radical cyclization reactions, enabling the construction of dihydrofuran rings from 1,3-dicarbonyl precursors and alkenes. For example, the reaction of 1,3-cyclohexanedione with 2-(1-phenylvinyl)furan in acetic acid at 60°C yields 2-aryl-2-methyl-dihydrofurans via a radical intermediate (Scheme 1) . The mechanism involves:

-

Oxidation of the 1,3-dicarbonyl compound to form a manganese(III)-enolato complex.

-

Radical generation at the α-carbon, followed by addition to the alkene.

-

Cyclization to form the dihydrofuran ring, stabilized by Mn²⁺ reduction.

This method achieves moderate to high yields (42–80%) depending on alkene substitution (Table 1) . 1,1-Disubstituted alkenes favor higher yields due to carbocation stability, while 1,2-disubstituted alkenes produce cis-isomers dominated by steric effects .

Table 1. Representative Yields from Radical Cyclization Reactions

| Entry | 1,3-Dicarbonyl | Alkene | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-cyclohexanedione | 2-(1-phenylvinyl)furan | 2-methyl-2-phenyl | 56 |

| 2 | 4,4,4-trifluorobutane | trans-stilbene | trans-isomer | 40 |

Alternative Approaches: Acid-Catalyzed Cyclization

Spectroscopic Characterization and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectra of 2-methyl-2-phenyl-2,3-dihydrofuran reveal distinct proton environments:

-

H-2 and H-3 protons exhibit coupling constants (³J = 6.4 Hz) indicative of cis-configuration .

-

Methyl group at C2 appears as a singlet (δ 1.12 ppm), while phenyl protons resonate as a multiplet (δ 7.20–7.39 ppm) .

-

H-4 and H-5 protons in trans-isomers show reduced coupling (³J = 2.4–5.2 Hz), confirmed by NOSY correlations .

Infrared (IR) and Mass Spectrometry

IR spectra display a carbonyl stretch at 1630–1641 cm⁻¹, absent in the final product due to cyclization . Mass spectra exhibit molecular ion peaks (e.g., m/z 309 [MH⁺]) and fragmentation patterns consistent with retro-Diels-Alder cleavage .

Physicochemical Properties and Reactivity

Thermal Stability and Solubility

The compound demonstrates moderate thermal stability (decomposition >200°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO). The phenyl group enhances lipophilicity, limiting aqueous solubility.

Electrophilic Reactivity

The electron-rich furan ring undergoes electrophilic substitution at C5, while the methyl group directs further functionalization. For example, nitration with HNO₃/AcOH yields 5-nitro derivatives, useful in agrochemical synthesis .

Applications and Future Directions

Materials Science

The rigid dihydrofuran core serves as a building block for liquid crystals and polymers. Functionalization with fluorinated groups (e.g., CF₃) enhances thermal stability in optoelectronic materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume